molecular formula C23H30O5 B10768109 17-phenyl trinor Prostaglandin D2

17-phenyl trinor Prostaglandin D2

Cat. No.: B10768109
M. Wt: 386.5 g/mol
InChI Key: OAQGPAZDRCBBLD-WJDRPYOGSA-N
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Preparation Methods

The synthesis of 17-phenyl trinor Prostaglandin D2 involves the modification of the lower side chain of Prostaglandin D2 by adding a phenyl group at the C-17 position. This synthetic route is achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions .

Chemical Reactions Analysis

17-phenyl trinor Prostaglandin D2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

17-phenyl trinor Prostaglandin D2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 17-phenyl trinor Prostaglandin D2 involves its interaction with prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate various biological processes, including inflammation, blood pressure regulation, and cell survival . The compound acts as an agonist at these receptors, leading to the activation of specific signaling pathways .

Comparison with Similar Compounds

17-phenyl trinor Prostaglandin D2 is unique due to the phenyl group modification at the C-17 position, which enhances its stability and potency compared to other Prostaglandin D2 analogs . Similar compounds include:

This comparison highlights the unique structural and functional properties of this compound, making it a valuable compound for research and potential therapeutic use.

Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(Z)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18?,19?,20-,21?/m1/s1

InChI Key

OAQGPAZDRCBBLD-WJDRPYOGSA-N

Isomeric SMILES

C1C(C([C@H](C1=O)/C=C/C(CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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